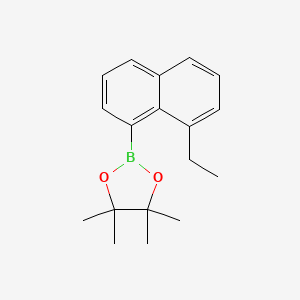

2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18344389

Molecular Formula: C18H23BO2

Molecular Weight: 282.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23BO2 |

|---|---|

| Molecular Weight | 282.2 g/mol |

| IUPAC Name | 2-(8-ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C18H23BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h7-12H,6H2,1-5H3 |

| Standard InChI Key | BMJPUZHZAYDQDK-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3CC |

Introduction

The compound 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule, specifically a dioxaborolane derivative. It is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Synthesis and Applications

-

Synthesis: Typically, such compounds are synthesized by reacting the corresponding aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

-

Applications: They are primarily used as intermediates in organic synthesis, particularly for the formation of complex molecules through cross-coupling reactions.

Related Compounds and Research

-

Related Compounds: Compounds like 2-(8-Ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2848567-14-4) have been documented, highlighting the versatility of dioxaborolanes in organic synthesis .

-

Research Findings: While specific research on 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, studies on similar compounds emphasize their utility in medicinal chemistry and materials science.

Data Table: Comparison of Related Dioxaborolanes

Note: The data for 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is hypothetical as specific information is not available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume